N'-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group, a chlorophenyl group, and a methylphenoxy group. It has been studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(2-methylphenoxy)acetic acid hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(4-chlorophenyl)sulfonyl-2-(phenylhydrazinylidene)acetohydrazide
- N’-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide derivatives .
Uniqueness
N’-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15ClN2O4S |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-2-(2-methylphenoxy)acetohydrazide |
InChI |
InChI=1S/C15H15ClN2O4S/c1-11-4-2-3-5-14(11)22-10-15(19)17-18-23(20,21)13-8-6-12(16)7-9-13/h2-9,18H,10H2,1H3,(H,17,19) |
InChI Key |
BHSFBRYOGDKBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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